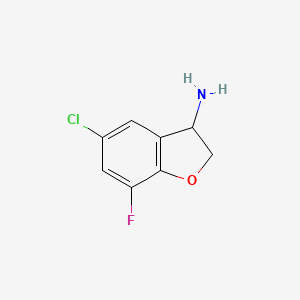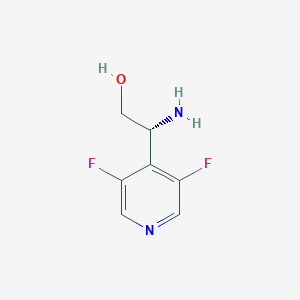
(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, an amino group, and an ethan-1-ol moiety. The presence of the chiral center at the 2-position of the ethan-1-ol group makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Nucleophilic Substitution: The pyridine ring undergoes nucleophilic substitution with a suitable amino alcohol precursor.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the desired product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or the amino group.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound, with different stereochemical properties.
2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol: The free base form without the dihydrochloride salt.
2-Amino-2-(3,5-dichloropyridin-4-yl)ethan-1-ol dihydrochloride: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
®-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The chiral center and fluorine substitution make it a valuable compound for studying stereochemical effects and fluorine’s role in modulating molecular interactions.
特性
分子式 |
C7H8F2N2O |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1 |
InChIキー |
FITUYFOXNZCJDC-LURJTMIESA-N |
異性体SMILES |
C1=C(C(=C(C=N1)F)[C@H](CO)N)F |
正規SMILES |
C1=C(C(=C(C=N1)F)C(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
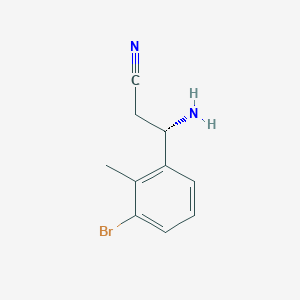
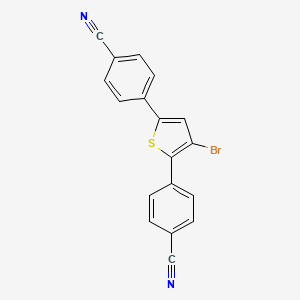
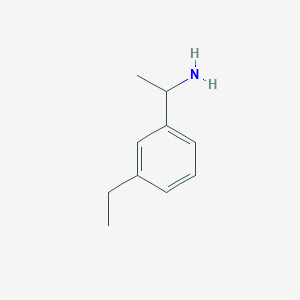


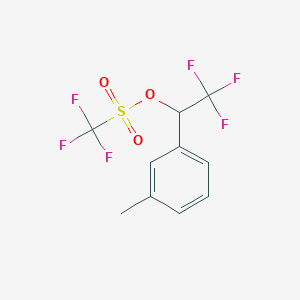
![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)


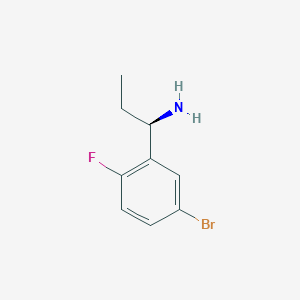

![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
